molecular formula C10H12O2 B032155 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one CAS No. 6138-88-1

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one

Cat. No. B032155
CAS RN: 6138-88-1
M. Wt: 164.2 g/mol
InChI Key: XWFVDCOWPBJQFH-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, or 3-MFMB, is a compound of interest in the field of organic chemistry. It is a colorless, volatile liquid with a molecular weight of 146.2 g/mol. 3-MFMB is of particular interest due to its potential applications in the synthesis of other compounds, as well as its potential therapeutic applications.

Scientific Research Applications

Cancer Treatment

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: has shown promise as a potential volatile secondary metabolite with anticancer properties. In silico studies have predicted the activity of this compound against cancer cells, with a focus on identifying less toxic and highly efficient drugs . The compound’s activity was predicted using pretrained neural networks, and its toxicity was assessed to ensure safety in potential therapeutic applications .

Drug Discovery

The use of cheminformatics tools has enabled the prediction of similar structured drugs based on the compound’s drug fingerprints. This approach aids in the selection of compounds with lower toxicity and higher efficiency. The identified compounds are then docked with their respective targets to determine the binding affinity, which is crucial for the drug development process .

Pharmacological Research

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: is being explored for its pharmacological effects against various diseases. Its principal chemical components, such as flavonoids and terpenes, contribute to its potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory activities .

Traditional Medicine

This compound is derived from Elsholtziaciliata , a plant used in traditional Chinese medicine. The plant has been historically used to treat a range of ailments, including fever, edema, rheumatism, indigestion, and nephritis. The compound’s role in traditional medicine underscores its potential for broader therapeutic use .

Antioxidant Properties

The antioxidant activity of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is of significant interest due to its potential to neutralize free radicals. This property is beneficial in preventing oxidative stress, which is implicated in various chronic diseases and aging processes .

Essential Oil Composition

As a volatile oil, this compound is a key constituent in essential oils obtained from plants. Essential oils are widely used for their aromatic properties and are also incorporated into medicinal formulations for their health benefits .

Computational Modeling

The compound’s structure and properties have been studied using computational modeling techniques. These studies help in understanding the molecular interactions and stability of the compound, which are essential for its application in various scientific fields .

Synthetic Chemistry

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: serves as a building block in synthetic chemistry for the creation of complex molecules. Its unique structure allows for the synthesis of new compounds with potential applications in material science and pharmaceuticals .

properties

IUPAC Name

3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFVDCOWPBJQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340399
Record name Elsholtzione, .alpha.-dehydro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one

CAS RN

6138-88-1
Record name Dehydroelsholtzia ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6138-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elsholtzione, .alpha.-dehydro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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